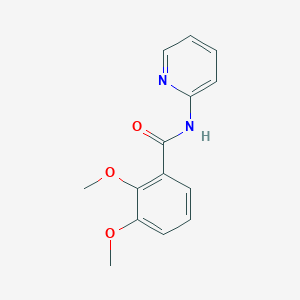

2,3-dimethoxy-N-pyridin-2-ylbenzamide

Description

2,3-Dimethoxy-N-pyridin-2-ylbenzamide is a synthetic benzamide derivative featuring a pyridin-2-ylamine group attached to a benzamide core substituted with two methoxy groups at the 2- and 3-positions of the benzene ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter modulators.

Propriétés

IUPAC Name |

2,3-dimethoxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-7-5-6-10(13(11)19-2)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKHJPVLURDBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361354 | |

| Record name | AG-H-10363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775301-44-5 | |

| Record name | AG-H-10363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-pyridin-2-ylbenzamide typically starts from 2,3-dimethoxybenzoic acid and pyridin-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction yields 2,3-dimethoxybenzamides in moderate yields ranging from 43% to 50% .

Industrial Production Methods

While specific industrial production methods for 2,3-dimethoxy-N-pyridin-2-ylbenzamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

2,3-Dimethoxy-N-pyridin-2-ylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

- Synthesis of Derivatives : The compound can be modified to create various derivatives with potentially enhanced properties.

- Reactivity Studies : Investigating reaction pathways involving this compound can lead to insights into its chemical behavior.

Biology

Research has indicated that this compound possesses several biological activities:

- Antioxidant Activity : Studies suggest that it may interact with oxidative stress pathways, providing a protective effect against cellular damage.

- Antibacterial Properties : Preliminary investigations show potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of 2,3-dimethoxy-N-pyridin-2-ylbenzamide is under exploration:

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Initial studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Industry

In industrial applications, this compound is being explored for:

- Pharmaceutical Development : It serves as a precursor in the synthesis of drugs targeting various diseases.

- Material Science : The unique properties of the compound may lead to innovations in material formulations.

Case Studies

Several studies have documented the applications and effects of 2,3-dimethoxy-N-pyridin-2-ylbenzamide:

-

Antioxidant Activity Study :

- A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related conditions .

-

Antibacterial Efficacy :

- In a series of tests against common bacterial strains, the compound exhibited promising antibacterial properties comparable to established antibiotics .

- Anti-inflammatory Mechanism Investigation :

Mécanisme D'action

The mechanism of action of 2,3-dimethoxy-N-pyridin-2-ylbenzamide involves its interaction with biological molecules. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes.

Comparaison Avec Des Composés Similaires

Compound 1: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Features: Benzodioxin ring system (electron-rich aromatic scaffold). Methoxy group at pyridine 2-position. Dimethylamino-methylphenyl substituent on the amine group.

- Comparison: Unlike 2,3-dimethoxy-N-pyridin-2-ylbenzamide, Compound 1 incorporates a benzodioxin moiety, which enhances metabolic stability and π-π stacking interactions. The dimethylamino group in Compound 1 may improve solubility and membrane permeability compared to the unmodified pyridin-2-yl group in the target compound.

Compound 2: 4-[2-(Dimethylamino)ethoxy]-N-[[(3R)-5-(6-methoxypyridin-2-yl)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]benzamide

- Molecular Formula : C₂₇H₃₀N₄O₅ (inferred from atom count in ).

- Molecular Weight : ~506.56 g/mol (estimated).

- Key Features: Chiral center at the 3-position of the benzodioxin ring. Methoxypyridin-2-yl group and dimethylaminoethoxy side chain. Benzamide backbone with a flexible linker.

- Comparison: The chiral benzodioxin scaffold in Compound 2 introduces stereochemical complexity absent in the target compound. The dimethylaminoethoxy side chain may enhance receptor binding affinity compared to the simpler pyridin-2-yl group in 2,3-dimethoxy-N-pyridin-2-ylbenzamide.

Tabulated Comparison of Structural and Physicochemical Properties

Implications of Substituent Variations

- Methoxy Groups: Both the target compound and analogs feature methoxy groups, which influence electronic properties and binding to hydrophobic pockets.

- Amino Modifications: The dimethylamino groups in Compounds 1 and 2 enhance basicity and solubility, whereas the pyridin-2-yl group in the target compound may favor interactions with metal ions or aromatic residues.

- Scaffold Complexity : Benzodioxin-containing analogs (Compounds 1 and 2) exhibit higher molecular weights and structural rigidity, which could improve binding affinity but reduce synthetic accessibility compared to the simpler benzamide scaffold.

Activité Biologique

2,3-Dimethoxy-N-pyridin-2-ylbenzamide is a compound that belongs to a class of benzamide derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 2,3-dimethoxy-N-pyridin-2-ylbenzamide features a benzamide core with two methoxy groups at the 2 and 3 positions of the benzene ring and a pyridine moiety attached to the nitrogen atom of the amide functional group. This unique arrangement enhances the compound's lipophilicity and potentially alters its biological interactions compared to other similar compounds.

Anticancer Activity

Research indicates that compounds related to 2,3-dimethoxy-N-pyridin-2-ylbenzamide exhibit significant anticancer properties. For instance, studies have shown that similar benzamide derivatives possess IC50 values ranging from 0.20 to 6.6 µM against various cancer cell lines, including A549 lung cancer and HepG2 hepatocellular carcinoma cells . The following table summarizes some key findings:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2,3-Dimethoxy-N-pyridin-2-ylbenzamide | HepG2 | 0.56 ± 0.01 |

| Related Compound A | A549 | 6.6 ± 0.6 |

| Related Compound B | MCF7 | 13.73 ± 2.32 |

Neurological Disorders

The compound has also shown potential in treating neurological disorders by acting as an antagonist at histamine H3 receptors. In vitro studies have demonstrated its ability to block cAMP level reduction induced by receptor agonists, indicating its role in modulating neurotransmitter release .

Antimicrobial Properties

In addition to its anticancer effects, 2,3-dimethoxy-N-pyridin-2-ylbenzamide exhibits antimicrobial activity against various pathogens. The compound has been tested against bacterial strains with promising results, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzamide structure influence biological activity. For example, the presence of methoxy groups significantly enhances the binding affinity and selectivity towards specific biological targets compared to compounds lacking these substitutions .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of various benzamide derivatives against a panel of cancer cell lines, revealing that those with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

- Case Study on Neurological Effects : Another research focused on the modulation of histamine receptors by this compound, demonstrating significant inhibition in cAMP levels in HEK293 cells, which suggests potential applications in treating cognitive disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-dimethoxy-N-pyridin-2-ylbenzamide, and how can reaction yields be optimized?

- Answer : A two-step approach is typically employed: (1) Substitution of methoxy groups onto the benzoyl chloride precursor under alkaline conditions, followed by (2) condensation with 2-aminopyridine using coupling agents like EDCI/HOBt. For yield optimization, control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF or DCM). Low yields (15–20%) in analogous difluoro-benzamide syntheses suggest stoichiometric adjustments (e.g., 1.5 equivalents of aminopyridine) and extended reaction times (24–48 hrs) may improve outcomes .

Q. How should researchers characterize the purity and structural integrity of 2,3-dimethoxy-N-pyridin-2-ylbenzamide?

- Answer : Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Look for diagnostic signals (e.g., methoxy protons at δ ~3.8–4.0 ppm; pyridyl aromatic protons at δ ~7.5–8.5 ppm).

- IR : Confirm C=O stretch at ~1640–1695 cm⁻¹ and N–H stretch at ~3300 cm⁻¹.

- X-ray crystallography : Resolve methoxy/pyridyl torsion angles and hydrogen-bonding motifs (e.g., N–H⋯N interactions, R₂²(8) motifs) to validate supramolecular packing .

Advanced Research Questions

Q. What intermolecular interactions dominate the solid-state packing of 2,3-dimethoxy-N-pyridin-2-ylbenzamide, and how do they influence physicochemical properties?

- Answer : In related difluoro-benzamides, hydrogen-bonded dimers (N–H⋯N, ~2.95–3.07 Å) and C–H⋯O interactions stabilize crystal lattices. Methoxy groups may introduce steric hindrance, altering torsion angles (e.g., pyridyl/benzamide dihedral angles ~36–50°) and reducing co-planarity. These interactions affect solubility (lower in polar solvents) and melting points (observed range: 348–352 K in analogues) .

Q. How do electronic effects of methoxy substituents impact the compound’s reactivity in downstream functionalization?

- Answer : Methoxy groups are electron-donating, activating the benzamide ring for electrophilic substitution. However, steric bulk at the 2,3-positions may hinder regioselectivity. Computational DFT studies (e.g., Fukui indices) can predict reactive sites. Experimental validation via halogenation or cross-coupling reactions (Suzuki, Buchwald-Hartwig) is recommended .

Q. What strategies resolve contradictions in spectral data for structurally similar benzamide derivatives?

- Answer : Discrepancies in NMR/IR spectra often arise from polymorphism or solvent-dependent conformational changes. For example, in difluoro-benzamides, δ6-DMSO vs. CDCl3 solvents shift N–H proton signals by ~0.5 ppm. Use variable-temperature NMR and crystallize from multiple solvents (e.g., CHCl3, EtOH) to isolate polymorphs .

Q. How can researchers design analogues to study structure-activity relationships (SAR) while maintaining crystallinity?

- Answer : Replace methoxy groups with bioisosteres (e.g., ethoxy, Cl, F) and retain the pyridyl moiety for hydrogen-bonding capability. Systematic isosteric substitutions in benzamide derivatives (e.g., 3,4-dimethoxy vs. 2,5-difluoro) have shown predictable trends in melting points and solubility, enabling SAR without sacrificing crystallinity .

Methodological Notes

- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and inert atmosphere use to prevent hydrolysis/oxidation of intermediates .

- Crystallization : Slow evaporation (1–2 weeks) in CHCl3 yields block-shaped crystals suitable for diffraction .

- Safety : Follow S24/25 precautions (avoid skin/eye contact) due to pyridyl/benzamide toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.